N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide
Description
Historical Development of 1,2,4-Oxadiazole Derivatives in Scientific Literature
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, though its biological relevance remained unexplored for nearly eight decades. Initial interest surged in the 1940s with studies on antimicrobial and anti-inflammatory properties, culminating in the 1960s introduction of oxolamine, the first 1,2,4-oxadiazole-based drug approved as a cough suppressant. Over the past two decades, advancements in synthetic methodologies and bioisosteric rational design have expanded applications to anticancer, antiviral, and antiparasitic agents. The heterocycle’s stability, hydrogen-bonding capacity, and metabolic resistance to hydrolysis have made it a preferred substitute for esters and amides in drug design.
Significance of Trifluoromethyl Substitution in Heterocyclic Compounds
The trifluoromethyl (-CF$$3$$) group is a critical modulator of bioactivity in heterocycles. Its strong electron-withdrawing effect enhances metabolic stability and membrane permeability while influencing target binding through hydrophobic and electrostatic interactions. For example, in antimicrobial 1,2,4-oxadiazoles, -CF$$3$$ substitution at the 5-position improved potency against methicillin-resistant Staphylococcus aureus (MRSA) by 8-fold compared to non-fluorinated analogs. Similarly, trifluoromethylated oxadiazoles demonstrated sub-micromolar IC$$_{50}$$ values in tubulin polymerization assays, underscoring their role in anticancer drug development.
Table 1 : Impact of Trifluoromethyl Substitution on Biological Activity
| Compound Class | Activity (IC$$_{50}$$/MIC) | Target | Ref. |
|---|---|---|---|
| 5-CF$$_3$$-1,2,4-oxadiazoles | 0.045 μg/mL | Mycobacterium tuberculosis | |
| 3-CF$$_3$$-1,2,4-oxadiazoles | 3.7 nM | Human rhinovirus A71 |
Research Evolution of Benzohydrazide-Based Molecular Scaffolds
Benzohydrazide derivatives have gained prominence due to their dual capacity for hydrogen bonding and π-π stacking interactions. When integrated with 1,2,4-oxadiazoles, these scaffolds exhibit enhanced binding to enzymes like penicillin-binding proteins (PBPs) and histone deacetylases (HDACs). For instance, ND-421 , a benzohydrazide-linked oxadiazole, showed synergistic effects with β-lactams against MRSA, reducing MIC$$_{50}$$ values to 4 μg/mL. Structural studies reveal that the benzohydrazide moiety stabilizes interactions with catalytic residues in bacterial efflux pumps, reversing antibiotic resistance.
Table 2 : Benzohydrazide-Oxadiazole Hybrids and Their Targets
| Hybrid Structure | Biological Target | Activity (IC$$_{50}$$) | Ref. |
|---|---|---|---|
| N'-benzoylbenzohydrazide-oxadiazole | Tubulin | 22 nM | |
| 5-(Trifluoromethyl) derivatives | Epidermal growth factor receptor | 0.68 μM |
Current Academic Knowledge Gaps and Research Priorities
Despite progress, critical gaps persist. First, synthetic routes for 5-CF$$_3$$-1,2,4-oxadiazoles often require toxic solvents or harsh conditions, limiting scalability. Second, while in vitro data are robust, in vivo pharmacokinetic studies for benzohydrazide-oxadiazole hybrids remain sparse. Third, the mechanistic basis of trifluoromethyl effects on off-target selectivity is poorly understood. Priorities include developing solvent-free mechanochemical syntheses, optimizing bioavailability through prodrug strategies, and elucidating structure-toxicity relationships using computational models.
Properties
IUPAC Name |
N'-benzoyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)16-21-13(24-27-16)10-6-8-12(9-7-10)15(26)23-22-14(25)11-4-2-1-3-5-11/h1-9H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYGDGUFOZFFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzoic Acid
- Formation of Amidoxime :
- Cyclization with Trifluoroacetic Anhydride :
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaOH | Ethanol/H₂O | Reflux | 6 h | 85% |
| 2 | TFAA | DCM | 0–5°C | 2 h | 78% |
Conversion to Benzohydrazide
The carboxylic acid is activated as an acyl chloride (using thionyl chloride) and subsequently reacted with benzohydrazide in tetrahydrofuran (THF) under nitrogen:
$$
\text{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride} + \text{Benzohydrazide} \xrightarrow{\text{THF, 0°C}} \text{Target Compound}
$$
Key Data :
- Yield : 72% after purification by recrystallization (ethanol/water).
- Characterization : $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 10.21 (s, 1H, NH), 8.34 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 8.09 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, ArH), 7.82–7.75 (m, 5H, ArH).
Hydrazone Cyclization Approach
This method leverages hydrazone intermediates, which are cyclized to form the oxadiazole ring:
Synthesis of Hydrazone Intermediate
4-Formylbenzoic acid is condensed with benzohydrazide in methanol under acidic conditions (HCl catalyst):
$$
\text{4-Formylbenzoic Acid} + \text{Benzohydrazide} \xrightarrow{\text{MeOH, HCl}} \text{N'-(4-Formylbenzoyl)Benzohydrazide}
$$
Oxadiazole Formation
The hydrazone is treated with hydroxylamine-O-sulfonic acid and trifluoroacetonitrile in dimethylformamide (DMF) at 80°C:
$$
\text{Hydrazone} + \text{CF₃CN} \xrightarrow{\text{NH₂OSO₃H, DMF}} \text{Target Compound}
$$
Optimization Insights :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Yield : 68% with purity >95% (HPLC).
Coupling Strategies Using Pre-Formed Oxadiazole Fragments
Fragment Coupling via EDC/HOBt
The oxadiazole-bearing benzoic acid is coupled with benzohydrazide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\text{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic Acid} + \text{Benzohydrazide} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}
$$
Reaction Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98 | Scalability | Requires acyl chloride formation |
| Hydrazone Cyclization | 68 | 95 | Mild conditions | Multi-step synthesis |
| EDC Coupling | 81 | 99 | High efficiency | Cost of coupling reagents |
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions: N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and in the development of new chemical processes.
Mechanism of Action
The mechanism by which N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, while the benzohydrazide moiety facilitates its incorporation into biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differentiators:
Trifluoromethyl Group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., sulfonyl or methyl groups in ). Electron-withdrawing nature increases electrophilicity of the oxadiazole ring, influencing reactivity in nucleophilic substitutions ().
Chelation capability with metal ions (e.g., oxidovanadium in ) differentiates it from non-hydrazide derivatives.
Spectral Properties :
- IR spectra lack C=S stretches (~1240–1258 cm⁻¹) seen in thione derivatives (), confirming absence of sulfur in the core.
- ¹H-NMR shows distinct aromatic protons from the benzoyl and oxadiazole rings, with deshielding due to the CF₃ group ().
Biological Applications :
- Compared to PET tracers (), the hydrazide derivative may prioritize enzyme inhibition over imaging due to its hydrogen-bonding capacity.
- Contrasted with sulfonamide derivatives (), the oxadiazole-hydrazide hybrid may exhibit improved pharmacokinetics.
Table 2: Physicochemical Properties
Biological Activity
N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound's chemical formula is with a molecular weight of 258.15 g/mol. It is characterized by the presence of a trifluoromethyl group and an oxadiazole ring, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C10H5F3N2O3 |
| Molecular Weight | 258.15 g/mol |
| Boiling Point | 345.6 ± 52.0 °C |
| Melting Point | Not Available |
| Density | 1.518 g/cm³ |
Research indicates that this compound exhibits significant activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes can potentially lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Inhibition Studies
In a study evaluating various derivatives of the compound, it was found that the hydrazinecarboxamides derived from it demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM for AChE and from 58.01 µM to 277.48 µM for BuChE . Notably, some derivatives exhibited lower IC50 values than rivastigmine, a clinically used AChE inhibitor.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In particular, derivatives were tested against Mycobacterium tuberculosis and other bacterial strains. The results showed that certain modifications led to improved activity against M. tuberculosis with minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM .
Case Studies
- Neuroprotective Effects : A derivative of this compound demonstrated neuroprotective effects in in vitro models by significantly inhibiting AChE activity compared to controls .
- Antimicrobial Efficacy : In a series of tests against various microbial strains, one derivative exhibited an MIC of 125 µM against M. tuberculosis, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
